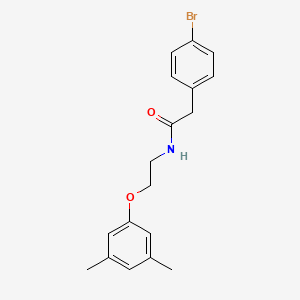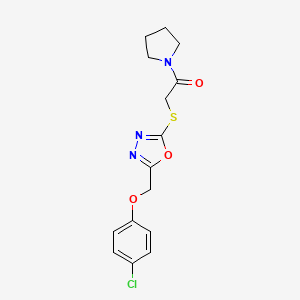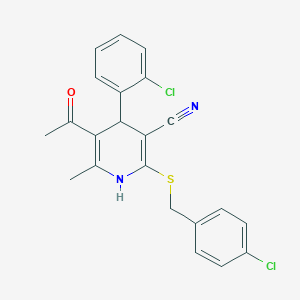
N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is an organic compound that features a benzamide core substituted with a furan-2-ylmethyl group and a tetrahydro-2H-pyran-4-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of 3-methoxybenzoic acid, which is then converted to 3-methoxybenzoyl chloride using thionyl chloride.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethylamine is reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form N-(furan-2-ylmethyl)-3-methoxybenzamide.
Introduction of the Tetrahydro-2H-pyran-4-yl Group: The final step involves the reaction of N-(furan-2-ylmethyl)-3-methoxybenzamide with tetrahydro-2H-pyran-4-ylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors. Studies may focus on its binding affinity, bioavailability, and therapeutic efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(furan-2-ylmethyl)-3-methoxybenzamide: Lacks the tetrahydro-2H-pyran-4-yl group.
N-(furan-2-ylmethyl)-3-methoxy-N-(methyl)benzamide: Contains a methyl group instead of the tetrahydro-2H-pyran-4-yl group.
N-(furan-2-ylmethyl)-3-methoxy-N-(cyclohexyl)benzamide: Contains a cyclohexyl group instead of the tetrahydro-2H-pyran-4-yl group.
Uniqueness
N-(furan-2-ylmethyl)-3-methoxy-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to the presence of both the furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-16-5-2-4-14(12-16)18(20)19(13-17-6-3-9-23-17)15-7-10-22-11-8-15/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCBPDXRUBOAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2-ETHOXYNAPHTHALENE-1-CARBOXAMIDE](/img/structure/B2401216.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)


![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)
![N2,N6-bis(2-(benzo[d]thiazol-2-yl)phenyl)pyridine-2,6-dicarboxamide](/img/structure/B2401222.png)
![6-Hydroxy-7-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2401223.png)
![3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-phenylpropanamide](/img/new.no-structure.jpg)
![3-ethyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2401230.png)
![Methyl 3-{2-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2401232.png)

![ethyl 3-carbamoyl-2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2401235.png)


